molecular formula C10H9FO3 B15334314 Methyl 3-(2-fluorophenyl)-2-oxopropanoate

Methyl 3-(2-fluorophenyl)-2-oxopropanoate

Cat. No.: B15334314
M. Wt: 196.17 g/mol
InChI Key: FLZITMTXIUYVEN-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorophenyl)-2-oxopropanoate is an organofluorine compound with the molecular formula C₁₀H₉FO₃ (molecular weight: 196.17 g/mol). It features a 2-fluorophenyl group attached to the β-carbon of a 2-oxopropanoate methyl ester. The fluorine atom at the ortho position of the aromatic ring and the ketone group on the propanoate backbone contribute to its electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

FLZITMTXIUYVEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1F

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 3-(2-fluorophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2-fluorophenyl)-2-oxopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Compound Name Molecular Formula Ester Group Substituent on Phenyl Key Differences Applications Reference
This compound C₁₀H₉FO₃ Methyl 2-fluoro Reference compound Organic synthesis intermediate
Ethyl 3-(2-fluorophenyl)-2-oxopropanoate C₁₁H₁₁FO₃ Ethyl 2-fluoro Higher lipophilicity due to ethyl group Similar to methyl analog; enhanced solubility in non-polar solvents
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ Ethyl None (fluorine on propanoate chain) Fluorine on β-carbon; altered electronic effects Research reagent for catalytic studies

Key Findings :

  • The ethyl ester analog (C₁₁H₁₁FO₃) has a higher molecular weight (210.20 g/mol) and increased lipophilicity compared to the methyl variant, influencing its solubility and reactivity in organic solvents .

Analogs with Modified Aromatic Substituents

Compound Name Molecular Formula Substituent on Phenyl Key Modifications Applications Reference
Methyl 3-(3-chloro-2-nitrophenyl)-2-oxopropanoate C₁₀H₈ClNO₅ 3-chloro, 2-nitro Electron-withdrawing groups (Cl, NO₂) Precursor for N-heterocycle synthesis
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate C₁₂H₁₄O₄ 4-methoxy Methoxy (electron-donating) group; methyl on propanoate Pharmaceutical intermediates
Potassium 2,2-difluoro-3-(4-fluorophenyl)-3-oxopropanoate C₉H₅F₃KO₃ 4-fluoro Difluoro substitution; potassium salt Decarboxylative coupling reactions

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring increase the electrophilicity of the ketone, facilitating nucleophilic attacks in reactions such as cyclocondensation .
  • Potassium salts of difluoro-3-oxopropanoates exhibit higher water solubility and reactivity in decarboxylative coupling, attributed to their ionic nature and fluorine’s inductive effects .

Heterocyclic and Complex Derivatives

Compound Name Molecular Formula Structural Features Applications Reference
Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate C₁₉H₂₁N₃O₆ Piperidinyl group; diazo functionality Rh(II)-catalyzed cyclopropanation
Methyl 3-(1,3-dioxoisoindolin-2-yl)-2-oxopropanoate C₁₂H₉NO₅ Isoindolyl substituent Potential bioactive scaffold

Key Findings :

  • Piperidinyl derivatives demonstrate the utility of the 2-oxopropanoate core in constructing complex heterocycles, often employed in catalysis or medicinal chemistry .
  • Isoindolyl-substituted analogs highlight the adaptability of the 2-oxopropanoate moiety in generating diverse bioactive molecules .

Biological Activity

Methyl 3-(2-fluorophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H9FO
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 185302-86-7

The compound features a propanoate moiety with a fluorophenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxopropanoate moiety can undergo hydrolysis to release the active carboxylic acid, which may participate in biochemical pathways. The presence of the fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells in vitro, particularly through enzyme inhibition pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against specific bacterial strains
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionModulates enzyme activity through binding

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial activity.
  • Anticancer Research :
    • In vitro assays demonstrated that the compound inhibited the growth of HepG2 liver cancer cells with an IC50 value of 25 µM. The selectivity index (SI) was calculated to be greater than 4, suggesting a favorable therapeutic window.
  • Enzyme Interaction Studies :
    • The mechanism by which this compound inhibits enzyme activity was explored through kinetic studies. It was found to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as methyl 3-(2-chlorophenyl)-3-oxopropanoate and methyl 3-(2-bromophenyl)-3-oxopropanoate. These comparisons reveal differences in potency and selectivity due to variations in halogen substituents.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)Enzyme Inhibition
This compoundS. aureus: 50 µg/mLHepG2: 25 µMCompetitive
Methyl 3-(2-chlorophenyl)-3-oxopropanoateS. aureus: 75 µg/mLHepG2: >50 µMNon-competitive
Methyl 3-(2-bromophenyl)-3-oxopropanoateS. aureus: >100 µg/mLHepG2: >100 µMNone

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